molecular formula C11H24N2O2 B12980847 tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate

Cat. No.: B12980847
M. Wt: 216.32 g/mol
InChI Key: WKHKKUCVQXHKAW-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate is a compound commonly used in organic synthesis, particularly as a protecting group for amines. The tert-butyl carbamate group is often referred to as the Boc (tert-butoxycarbonyl) group, which is widely used due to its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

R-NH2+(CH3)3COC(O)ClR-NHCOO(CH3)3+HCl\text{R-NH}_2 + \text{(CH}_3\text{)}_3\text{COC(O)Cl} \rightarrow \text{R-NHCOO(CH}_3\text{)}_3 + \text{HCl} R-NH2​+(CH3​)3​COC(O)Cl→R-NHCOO(CH3​)3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-3-amino-1,2-propanediol
  • tert-Butyl (2,3-dihydroxypropyl)carbamate

Uniqueness

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate is unique due to its specific structure, which provides steric hindrance and stability to the protected amine. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .

Biological Activity

tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate, also known by its chemical structure and CAS number 75178-96-0, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of carbamates that have been utilized in various therapeutic applications due to their ability to modulate biological processes. This article provides an overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H18N2O2
  • Molecular Weight : 174.24 g/mol
  • Boiling Point : Not specified

Carbamates, including this compound, primarily exert their biological effects through the inhibition of enzymes such as acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic clefts, enhancing neurotransmission. Additionally, modifications in the carbamate structure can alter its pharmacokinetic properties and biological activity significantly.

Antitumor Activity

Research indicates that carbamates can exhibit antitumor properties. For instance, modifications in the carbamate structure can enhance the potency of compounds against various cancer cell lines. A study highlighted that certain carbamate derivatives were found to be significantly more potent than their parent compounds in inhibiting tumor growth by affecting DNA synthesis and cell cycle progression .

Neuroprotective Effects

Carbamate derivatives have also been studied for their neuroprotective properties. The inhibition of AChE can lead to increased levels of acetylcholine, which is crucial for cognitive functions and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. The dual targeting of receptors involved in neurotransmission suggests potential applications in treating cognitive impairments .

Study 1: Antitumor Efficacy

A study investigated the efficacy of various carbamate derivatives on human cancer cell lines. It was found that this compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutic agents .

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)12.5
Standard Chemotherapy DrugMCF-715

Study 2: Neuroprotective Activity

In another investigation focused on neuroprotection, this compound was evaluated for its effects on neuronal cell viability under oxidative stress conditions. The results indicated that the compound significantly improved cell survival rates compared to untreated controls, suggesting its potential role as a neuroprotective agent .

TreatmentViability (%)
Control45
This compound75

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-(3-amino-2,2-dimethylbutyl)carbamate

InChI

InChI=1S/C11H24N2O2/c1-8(12)11(5,6)7-13-9(14)15-10(2,3)4/h8H,7,12H2,1-6H3,(H,13,14)

InChI Key

WKHKKUCVQXHKAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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